IWP-3

描述

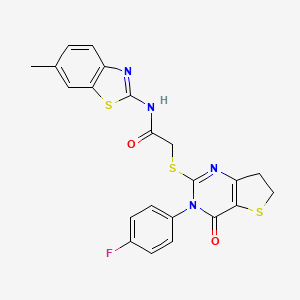

Structure

3D Structure

属性

IUPAC Name |

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMHQSDMKWQNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687561-60-0 | |

| Record name | 687561-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: A Deep Dive into the Presumed Mechanism of Action of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide as a Kinase Inhibitor

Disclaimer: The specific compound 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (PubChem CID: 2155389) is a known chemical entity but lacks detailed, publicly available studies on its precise mechanism of action.[1] This guide is constructed based on extensive research into the broader class of thieno[3,2-d]pyrimidine derivatives, which are frequently identified as potent inhibitors of various protein kinases involved in oncology and inflammatory diseases.[2][3][4][5][6] The experimental data and pathways described herein are representative of this chemical class and serve as a predictive framework for the compound .

Executive Summary

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous developmental compounds targeting a range of protein kinases. These enzymes are critical nodes in cellular signaling pathways that, when dysregulated, can drive diseases such as cancer and chronic inflammation. Derivatives of the thieno[3,2-d]pyrimidine class have demonstrated potent inhibitory activity against key kinases including, but not limited to, Phosphatidylinositol 3-kinase (PI3K), Receptor-Interacting Protein Kinase 2 (RIPK2), Enhancer of Zeste Homolog 2 (EZH2), and various tyrosine kinases.[2][4][6] This document outlines the hypothesized mechanism of action for 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, hereafter referred to as Compound X, as a protein kinase inhibitor. We will detail the presumed signaling pathways, present representative quantitative data from analogous compounds, describe relevant experimental protocols, and provide visualizations to illustrate these concepts.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, and interaction with other proteins. In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation, survival, and migration.

Compound X, based on its thieno[3,2-d]pyrimidine core, is presumed to act as a Type I or Type II kinase inhibitor. It likely binds to the ATP-binding pocket of the target kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade, leading to an anti-proliferative or anti-inflammatory cellular response. The specific kinase target(s) of Compound X would need to be confirmed experimentally, but candidates from this chemical class include PI3K, RIPK2, and PIM-1 kinase.[4][6][7]

Visualizing the Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of kinase inhibition.

Caption: General signaling pathway of kinase activation and its inhibition by Compound X.

Quantitative Data from Analogous Thieno[3,2-d]pyrimidine Derivatives

The following tables summarize the biological activity of various thieno[3,2-d]pyrimidine derivatives against several cancer cell lines and kinase enzymes. This data is representative of the potential efficacy of Compound X.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀)

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 12e (EZH2 Inhibitor) | SU-DHL-6 (Lymphoma) | 0.55 | - | - | [2] |

| WSU-DLCL-2 (Lymphoma) | 0.95 | - | - | [2] | |

| K562 (Leukemia) | 1.68 | - | - | [2] | |

| 11 (HDAC Inhibitor) | HCT-116 (Colon) | Not specified, but potent | - | - | [3] |

| MCF-7 (Breast) | Not specified, but potent | - | - | [3] | |

| HeLa (Cervical) | Not specified, but potent | - | - | [3] | |

| 14 (Anticancer) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [8] |

| 13 (Anticancer) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [8] |

| 15 (PIM-1 Inhibitor) | MCF-7 (Breast) | 34.49 | Doxorubicin | 34.20 | [7] |

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Compound ID | Target Kinase | IC₅₀ (nM) | Source |

| HY3 | RIPK2 | 11 | [6] |

| 15 | PIM-1 | 212 | [7] |

| 8 | PIM-1 | 771 | [7] |

| 12 | PIM-1 | 1332 | [7] |

Key Experimental Protocols

To determine the mechanism of action of a novel compound like Compound X, a series of standardized in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Methodology:

-

Reagents: Purified recombinant kinase, corresponding substrate peptide, ATP, and the test compound (Compound X).

-

Procedure: The kinase, substrate, and varying concentrations of Compound X are incubated together in an assay buffer.

-

The enzymatic reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped.

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™, which measures the amount of ADP produced as a byproduct of the kinase reaction, or by using phospho-specific antibodies in an ELISA format.

-

Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is calculated from the resulting dose-response curve.

Cell Viability / Anti-proliferative Assay (MTT Assay)

Objective: To measure the effect of a compound on the metabolic activity and proliferation of cancer cells.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with a range of concentrations of Compound X for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces programmed cell death (apoptosis).

Methodology:

-

Cell Treatment: Cells are treated with Compound X at concentrations around its IC₅₀ value.

-

Staining: After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The instrument can differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

-

Analysis: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel kinase inhibitor.

Caption: Standard experimental workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion and Future Directions

The structural features of 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide strongly suggest its potential as a protein kinase inhibitor. Based on the extensive body of research on the thieno[3,2-d]pyrimidine chemical class, it is hypothesized that this compound targets key kinases involved in cell proliferation and inflammation, leading to cytotoxic and anti-inflammatory effects. The representative data from analogous compounds indicate that such molecules can exhibit potent activity at both the enzymatic and cellular levels.

To validate this hypothesis, the experimental protocols outlined in this guide must be performed. Future work should focus on a broad kinase screening panel to identify the specific molecular target(s) of Compound X, followed by in-depth cellular assays to confirm on-target effects and elucidation of the downstream signaling consequences. Successful execution of these studies would position this compound for further preclinical development as a novel therapeutic agent.

References

- 1. 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | C22H17FN4O2S3 | CID 2155389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. alliedacademies.org [alliedacademies.org]

IWP-3: A Potent Inhibitor of the Canonical Wnt Signaling Cascade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule IWP-3 and its role as an inhibitor of the canonical Wnt signaling pathway. The document details its mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the signaling cascade and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a potent and specific inhibitor of the canonical Wnt signaling pathway.[1][2][3] Its primary molecular target is Porcupine (PORCN), a membrane-bound O-acyltransferase that resides in the endoplasmic reticulum.[1][2] PORCN plays a crucial role in the maturation and secretion of Wnt ligands by catalyzing their palmitoylation, a necessary post-translational modification.[1][2]

By inhibiting PORCN, this compound effectively blocks the palmitoylation of Wnt proteins, which in turn prevents their secretion from Wnt-producing cells. This disruption of Wnt ligand availability leads to a downstream cascade of events that ultimately suppresses the canonical Wnt signaling pathway. In the absence of secreted Wnt ligands, the "destruction complex" – comprising Axin, APC, GSK3β, and CK1 – remains active in the cytoplasm of receiving cells. This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4] Consequently, β-catenin is unable to accumulate in the cytoplasm and translocate to the nucleus, preventing the transcription of Wnt target genes such as AXIN2 and LEF1.[5]

Biochemical evidence demonstrates that IWP compounds, including this compound, effectively block several key Wnt-dependent events, such as the phosphorylation of the LRP6 co-receptor and the Dvl2 protein, as well as the accumulation of β-catenin.[1][4]

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the activity and effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | ~40 nM | L-Wnt-STF cells | [1][2][3] |

| Effect on Wnt Target Genes | Significant reduction in AXIN2 expression | Various cell lines (inferred) | [6] |

| Effect on Protein Levels | Blocks phosphorylation of Lrp6 and Dvl2; prevents β-catenin accumulation | L-Wnt-STF cells | [1][4] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments to characterize the effects of this compound on the canonical Wnt signaling pathway.

3.1. Cell Culture and this compound Treatment

-

Cell Line: HEK293T cells are a commonly used cell line for Wnt signaling studies due to their high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture cells when they reach 80-90% confluency.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Replace the culture medium with medium containing the desired concentration of this compound or vehicle control (DMSO). The incubation time will vary depending on the specific assay (e.g., 24 hours for luciferase assays, shorter or longer for protein or RNA analysis).

3.2. Wnt3a Conditioned Medium Preparation

To activate the canonical Wnt pathway, conditioned medium from a Wnt3a-producing cell line is frequently used.

-

Cell Line: L Wnt-3A cells (ATCC CRL-2647), a mouse L cell line stably expressing Wnt3a.

-

Culture Medium: DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.4 mg/mL G418.

-

Protocol:

-

Culture L Wnt-3A cells to confluence.

-

Replace the medium with fresh culture medium (without G418) and collect it after 3-4 days. This is the first batch of conditioned medium.

-

Add fresh medium to the cells and collect it after another 3 days (second batch).

-

Pool the two batches of conditioned medium.

-

Centrifuge the conditioned medium at 1,500 rpm for 10 minutes to pellet any detached cells.

-

Filter the supernatant through a 0.22 µm filter to sterilize.

-

Aliquot and store at -80°C. A 50% (v/v) concentration of Wnt3a conditioned medium is commonly used to stimulate Wnt signaling in target cells.

-

3.3. Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt pathway.

-

Principle: The TOP Flash reporter plasmid contains multiple TCF/LEF binding sites upstream of a luciferase gene. In the presence of nuclear β-catenin, the TCF/LEF transcription factor complex binds to these sites and drives luciferase expression. The FOP Flash plasmid, which has mutated TCF/LEF binding sites, is used as a negative control to measure non-specific luciferase activity. A co-transfected Renilla luciferase plasmid is often used for normalization of transfection efficiency.

-

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2-4 x 10^4 cells per well. Allow cells to attach overnight.

-

Transfection: Co-transfect the cells with the TOP Flash or FOP Flash plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a conditioned medium (e.g., 50% v/v) and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The activity of the TOP Flash reporter is then typically expressed as a fold change relative to the FOP Flash control or the vehicle-treated control.

-

3.4. Western Blot Analysis

Western blotting is used to assess the levels of key proteins in the Wnt signaling pathway.

-

Protocol:

-

Cell Lysis: After treatment with Wnt3a conditioned medium and/or this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, phosphorylated LRP6 (pLRP6), total LRP6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein levels.

-

3.5. Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of Wnt target genes.

-

Protocol:

-

RNA Extraction: Following treatment with Wnt3a conditioned medium and/or this compound, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for Wnt target genes (AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

-

Mandatory Visualizations

4.1. Canonical Wnt Signaling Pathway and this compound Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on Porcupine.

4.2. Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound's effect on Wnt signaling.

References

- 1. Targeting ligand-dependent wnt pathway dysregulation in gastrointestinal cancers through porcupine inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to IWP-3: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule IWP-3, a potent inhibitor of the Wnt signaling pathway. It covers its chemical properties, mechanism of action, biological activity, and general experimental protocols for its use in research settings.

Introduction

Inhibitor of Wnt Production-3 (this compound) is a small molecule compound that selectively blocks the Wnt signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is crucial for the palmitoylation of Wnt proteins.[1][2] This post-translational modification is essential for the secretion and subsequent signaling activity of Wnt ligands.[2][3] By inhibiting PORCN, this compound effectively traps Wnt proteins in the endoplasmic reticulum, preventing their interaction with receptors on target cells and thereby suppressing the downstream signaling cascade. Due to its specific mechanism, this compound has become a valuable tool in studying the role of Wnt signaling in various biological processes, including stem cell differentiation, tissue regeneration, and cancer.

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[3-(4-fluorophenyl)-3,4,6,7-tetrahydro-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-N-(6-methyl-2-benzothiazolyl)-acetamide | [4][3] |

| Synonyms | Inhibitor of Wnt Production-3 | [3] |

| Molecular Formula | C₂₂H₁₇FN₄O₂S₃ | [3][5] |

| Molecular Weight | 484.6 g/mol | [5] |

| CAS Number | 687561-60-0 | [3][5] |

| Appearance | White to beige crystalline solid/powder | [4] |

| Purity | ≥98% (typically analyzed by HPLC) | [5] |

| Solubility | Soluble in DMSO (e.g., 0.1-2 mg/mL) and DMF (e.g., 2 mg/mL).[3][6] | [3][6] |

| Storage Conditions | Store at -20°C for long-term stability.[4] A stock solution at -80°C can be stable for up to 6 months.[1] | [1][4] |

Mechanism of Action: Wnt Pathway Inhibition

The canonical Wnt signaling pathway is a crucial regulator of cell fate determination, proliferation, and migration during embryonic development and adult tissue homeostasis.[7][8] The central event in this pathway is the regulation of β-catenin levels in the cytoplasm. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[7]

This compound's mechanism of action is centered on preventing the very first step of Wnt ligand secretion.

-

Targeting PORCN: this compound specifically inhibits Porcupine (PORCN), an O-acyltransferase located in the endoplasmic reticulum.[9][1][2]

-

Blocking Palmitoylation: PORCN is responsible for attaching a palmitoyl group to a conserved serine residue on Wnt proteins. This lipid modification is indispensable for their proper folding, secretion, and biological activity.[1][2][3]

-

Inhibiting Wnt Secretion: By inactivating PORCN, this compound prevents Wnt palmitoylation. As a result, Wnt ligands are not secreted from the cell and cannot activate the Frizzled receptors on target cells.[9][3]

-

Downstream Effects: This blockade of Wnt signaling leads to the stabilization of the β-catenin destruction complex, low cytoplasmic β-catenin levels, and the inactivation of Wnt target gene transcription.[3][10]

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the Wnt pathway, with activity demonstrated across various cell lines and biological systems. Its primary application in research is to study the effects of Wnt signaling blockade. For example, it has been used to promote the differentiation of human embryonic stem cells into cardiomyocytes.[2][4][3]

| Parameter | Cell Line | Value | Description | Reference(s) |

| IC₅₀ | General | 40 nM | Inhibition of Wnt production/pathway activity in vitro. | [9][1][2][3][5] |

| IC₅₀ | HEK-293T | 538 nM | Inhibition of Wnt signaling. | [2] |

| EC₅₀ | hESCs | 1.2 µM | Promotion of cardiomyocyte generation from human embryonic stem cells. | [2][3] |

| EC₅₀ | CAPAN-1 | > 10 µM | Antiproliferative activity after 48 hours by MTT assay. | [1][2] |

| EC₅₀ | HEK293 | 3.5 µM | Antiproliferative activity after 48 hours by MTT assay. | [1] |

| Concentration | Various | 5 µM | Shown to block Wnt-dependent phosphorylation of LRP6 and Dishevelled. | [3][10] |

Synthesis of this compound

Small molecules like this compound are produced through multi-step organic synthesis. While detailed, step-by-step protocols for the industrial synthesis of this compound are proprietary, the general approach involves the reaction of precursor molecules in a controlled laboratory setting. The chemical name, 2-[[3-(4-fluorophenyl)-3,4,6,7-tetrahydro-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-N-(6-methyl-2-benzothiazolyl)-acetamide, suggests a synthesis route involving the coupling of a thieno[3,2-d]pyrimidine core with a benzothiazole moiety.[4] The synthesis of similar chemical structures often involves techniques like chemical oxidative polymerization or solvothermal synthesis, where reactants are combined in a solvent under controlled temperature and pressure.[11][12][13] The final product is typically purified using methods like high-performance liquid chromatography (HPLC) to achieve the high purity required for biological assays.

Experimental Protocols

The following provides a general methodology for the use of this compound in a cell culture setting. Specific concentrations and incubation times should be optimized for each cell type and experimental question.

A. Preparation of Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM).[6] Warming the solution may be necessary to ensure it fully dissolves.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1][4]

B. General Cell Treatment Protocol

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired working concentration (e.g., 40 nM - 5 µM). Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution. Include a vehicle control (medium with the same concentration of DMSO) in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific assay.

-

Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for β-catenin levels, quantitative PCR for Wnt target genes, or cell viability assays.

Conclusion

This compound is a highly effective and specific inhibitor of Wnt protein secretion through its targeted inactivation of the O-acyltransferase PORCN. Its well-characterized chemical properties and potent biological activity make it an indispensable tool for researchers in developmental biology, stem cell research, and oncology. This guide provides the core technical information required for the successful integration of this compound into various research applications, facilitating further exploration of the complex roles of the Wnt signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound [bio-gems.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. stemcell.com [stemcell.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Diverse Biological Activities of Thieno[3,2-d]pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive overview of the key therapeutic areas where these derivatives have shown significant promise, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have emerged as a significant class of compounds with potent anticancer activity, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle regulation and signal transduction to the disruption of microtubule dynamics.

Targeting Cyclin-Dependent Kinases (CDKs)

Several studies have highlighted the potential of thieno[3,2-d]pyrimidines as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, two series of tricyclic thieno[3,2-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against HeLa cervical and HT-29 colon carcinoma cells.[1] Structure-activity relationship (SAR) analysis revealed that the addition of a second sulfur atom to the thieno[3,2-d]pyrimidine framework enhanced antiproliferative effects.[1] One compound, 6e , exhibited significant inhibition of HeLa and HT-29 cell proliferation, with inhibition rates of 86% and 81%, respectively, comparable to the positive control, doxorubicin.[1] Further investigations through cell migration assays, cell cycle analysis, and apoptosis studies confirmed the anticancer potential of these compounds.[1]

In a more targeted approach, a series of thieno[3,2-d]pyrimidine derivatives were designed and evaluated as novel CDK7 inhibitors.[2] CDK7 plays a dual role in regulating the cell cycle and transcription. Through extensive SAR studies, compound 20 was identified as a lead candidate with potent inhibitory activity against CDK7 and remarkable efficacy in a triple-negative breast cancer (TNBC) cell line, MDA-MB-453.[2] This compound also demonstrated favorable oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.[2]

Tubulin Polymerization Inhibition

Another important anticancer mechanism for thieno[3,2-d]pyrimidine derivatives is the inhibition of tubulin polymerization. A series of these compounds were developed as potent antiproliferative agents against four tumor cell lines.[3] Two analogs, 13 and 25d , displayed impressive IC50 values of around 1 nM and were able to overcome P-glycoprotein (P-gp)-mediated multidrug resistance.[3] Mechanistic studies revealed that these compounds inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in SKOV3 cells.[3] X-ray crystallography confirmed that these compounds act as colchicine-binding site inhibitors.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thieno[3,2-d]pyrimidine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 6e | HeLa (Cervical) | % Inhibition | 86% | [1] |

| 6e | HT-29 (Colon) | % Inhibition | 81% | [1] |

| 13 | SKOV3 (Ovarian) | IC50 | ~1 nM | [3] |

| 25d | SKOV3 (Ovarian) | IC50 | ~1 nM | [3] |

| 20 | MDA-MB-453 (TNBC) | IC50 | Not specified | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Thieno[3,2-d]pyrimidine compounds

-

Cancer cell lines (e.g., HeLa, HT-29)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thieno[3,2-d]pyrimidine derivatives and incubate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Diagram of the MTT Assay Workflow

Caption: Workflow of the MTT assay for assessing cell viability.

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Inhibition of RIPK2

A recent study focused on the development of thieno[3,2-d]pyrimidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling.[4] Through computer-aided drug design and structural optimization, a compound designated as HY3 was identified with an IC50 of 11 nM against RIPK2.[4] HY3 exhibited high selectivity for RIPK2 over RIPK1 and demonstrated significant anti-inflammatory and hepatoprotective effects in an acetaminophen-induced acute liver injury model.[4] The compound also showed favorable pharmacokinetic properties, with an oral bioavailability of 46.6%.[4]

Inhibition of Prostaglandin E2 (PGE2) Production

Other studies have explored the anti-inflammatory effects of benzo-thieno[3,2-d]pyrimidine derivatives by investigating their ability to suppress the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[5] These compounds were shown to inhibit COX-2 activity in inflamed cells, indicating their potential as therapeutic agents for inflammatory and proliferative disorders.[5]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected thieno[3,2-d]pyrimidine derivatives.

| Compound | Target | Activity Metric | Value | Model | Reference |

| HY3 | RIPK2 | IC50 | 11 nM | In vitro | [4] |

| HY3 | - | Bioavailability | 46.6% | In vivo (mouse) | [4] |

| 4c | - | % Protection | 35-42% | Carrageenan-induced paw edema (rat) | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Materials:

-

Thieno[3,2-d]pyrimidine compounds

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

Reference drug (e.g., Diclofenac sodium)

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or the reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Diagram of the Carrageenan-Induced Paw Edema Experiment

Caption: Workflow of the carrageenan-induced paw edema assay.

Kinase Inhibitory Activity

The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors, targeting a range of kinases implicated in various diseases.

Sirtuin (SIRT) Inhibition

A novel class of potent pan-sirtuin (SIRT1, SIRT2, and SIRT3) inhibitors was discovered based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[7] These inhibitors, identified through encoded library technology (ELT), demonstrated nanomolar potency. For example, compound 11c had IC50 values of 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively.[7] Crystallographic studies of these inhibitors bound to SIRT3 revealed that the thieno[3,2-d]pyrimidine core π-stacks with a phenylalanine residue in the active site, contributing to their high inhibitory activity.[7]

Janus Kinase (JAK) Inhibition

Thieno[3,2-d]pyrimidine derivatives have also been identified as potent and selective inhibitors of Janus Kinase 1 (JAK1).[8] The discovery of a highly selective JAK1 inhibitor from this class, with approximately 1000-fold selectivity over other JAK family members, highlights the potential of this scaffold for developing targeted therapies for autoimmune diseases and cancer.[8]

Quantitative Kinase Inhibitory Data

The following table summarizes the in vitro kinase inhibitory activity of selected thieno[3,2-d]pyrimidine derivatives.

| Compound | Target Kinase | Activity Metric | Value | Reference |

| 11c | SIRT1 | IC50 | 3.6 nM | [7] |

| 11c | SIRT2 | IC50 | 2.7 nM | [7] |

| 11c | SIRT3 | IC50 | 4.0 nM | [7] |

| HY3 | RIPK2 | IC50 | 11 nM | [4] |

| 20 | CDK7 | IC50 | Not specified | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Thieno[3,2-d]pyrimidine compounds

-

Recombinant kinase enzyme (e.g., SIRT1, RIPK2)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader

Procedure:

-

Add the kinase enzyme, substrate, and test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Incubate for the recommended time to allow the signal to develop.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

Diagram of a General Kinase Inhibition Signaling Pathway

Caption: General mechanism of kinase inhibition by thieno[3,2-d]pyrimidine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

IWP-3 target identification and validation studies

An In-Depth Technical Guide to IWP-3 Target Identification and Validation

For drug discovery and development professionals, the journey from a bioactive small molecule to a validated drug candidate is a rigorous process. This guide focuses on Inhibitor of Wnt Production-3 (this compound), a small molecule that has been instrumental in elucidating the role of the Wnt signaling pathway in various biological processes. We will delve into the technical aspects of how its molecular target was identified and validated, providing a framework for similar research endeavors.

The Wnt signaling pathway is a crucial, evolutionarily conserved pathway that regulates cell proliferation, differentiation, migration, and polarity during embryonic development and adult tissue homeostasis.[1][2] Aberrant Wnt signaling is implicated in numerous diseases, including cancer.[2]

The canonical Wnt/β-catenin pathway is tightly regulated. In the "OFF" state (absence of a Wnt ligand), a "destruction complex" comprising Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for proteasomal degradation.[3][4] This keeps cytoplasmic β-catenin levels low. When a Wnt ligand binds to its Frizzled (FZD) and LRP5/6 co-receptors (the "ON" state), this destruction complex is destabilized.[3] As a result, β-catenin accumulates, translocates to the nucleus, and activates the transcription of Wnt target genes by binding to TCF/LEF transcription factors.[3][5]

This compound is a potent inhibitor of Wnt signaling.[6][7] Its mechanism of action is not on the downstream components of the pathway, but rather on the production and secretion of Wnt proteins themselves.

Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound on PORCN.

Target Identification: Pinpointing PORCN

Identifying the specific molecular target of a bioactive small molecule is a critical step.[8] For this compound, the process involved a combination of phenotypic screening and biochemical approaches to pinpoint Porcupine (PORCN) as its target. PORCN is a membrane-bound O-acyltransferase located in the endoplasmic reticulum that is responsible for the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and activity.[6][9][10]

The general workflow for identifying a small molecule's target often follows a logical progression, narrowing down from a high-level cellular effect to a specific molecular interaction.

Caption: A logical workflow for small molecule target identification, exemplified by this compound.

Target Validation: Confirming the Role of PORCN

Once a putative target like PORCN is identified, it must be validated to ensure it is the true molecular target responsible for the observed phenotype.[11][12] Target validation involves using multiple orthogonal approaches to confirm that modulating the target protein directly recapitulates the effects of the small molecule inhibitor.[12]

For this compound, validation studies confirmed that its inhibition of the Wnt pathway is a direct result of its effect on PORCN.

Caption: A multi-pronged workflow for validating a drug-target interaction.

Quantitative Data for IWP-Family Compounds

The potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) in various assays. These values can vary depending on the cell line and specific experimental conditions.[13]

| Compound | Target | Assay Type | IC₅₀ / EC₅₀ | Reference |

| This compound | PORCN | Wnt Pathway Activity (in vitro) | IC₅₀ = 40 nM | [6][7][9][14] |

| This compound | PORCN | Cardiomyocyte Generation (hESCs) | EC₅₀ = 1.2 µM | [14] |

| IWP-2 | PORCN | Wnt Signaling (L-Wnt-STF cells) | IC₅₀ = 30 nM | [15] |

| IWP-4 | PORCN | Wnt Pathway Inhibitor | - | [9] |

| IWP-L6 | PORCN | Wnt Signaling (L-Wnt-STF cells) | EC₅₀ = 0.5 nM | [15][16][17] |

Key Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for assays central to the study of this compound.

Wnt/β-catenin Reporter (TOP/FOP Flash) Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway. It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase gene, and FOP-Flash, a negative control with mutated binding sites.

Methodology:

-

Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect cells with the TOP-Flash or FOP-Flash reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

Conditioning: After 6 hours, replace the transfection media with media containing Wnt3a-conditioned medium (to activate the pathway) or control medium.

-

Compound Treatment: Add this compound or other test compounds at various concentrations (e.g., from 1 nM to 10 µM in a serial dilution). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Calculate the fold change relative to the DMSO control. Plot the normalized data against the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

PORCN Enzymatic Assay (In Vitro)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PORCN.

Methodology:

-

Reagents: Prepare purified, active PORCN enzyme, a fluorescently-labeled Wnt peptide substrate, and Palmitoyl-CoA.

-

Reaction Setup: In a 384-well plate, combine assay buffer, the Wnt peptide substrate, and Palmitoyl-CoA.

-

Inhibitor Addition: Add this compound or other test compounds at various concentrations. Include a DMSO vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the purified PORCN enzyme to each well.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, allowing the palmitoylation reaction to proceed.

-

Detection: Stop the reaction and measure the amount of palmitoylated peptide product. This can be done using various methods, such as mobility-shift electrophoresis or a specific antibody-based detection system (e.g., HTRF).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and calculate the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a small molecule binding to its target protein stabilizes it against thermal denaturation.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line to high density. Treat the cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.

-

Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble PORCN at each temperature point by Western blot using a PORCN-specific antibody.

-

Data Analysis: Quantify the band intensities. In the vehicle-treated samples, the PORCN signal will decrease as the temperature increases. In the this compound-treated samples, the protein will be stabilized and remain in solution at higher temperatures. This "shift" in the melting curve confirms direct binding of this compound to PORCN in the cell.

Conclusion

The study of this compound serves as an excellent case study in modern drug discovery. Through a combination of phenotypic screening, biochemical assays, and rigorous validation techniques, its target was identified as PORCN, a key enzyme in the Wnt signaling pathway. This work not only provided a valuable tool for researchers studying Wnt signaling but also validated PORCN as a druggable target for therapeutic intervention in diseases characterized by excessive Wnt activity. The methodologies outlined in this guide provide a robust framework for the identification and validation of novel small molecule-target interactions, a fundamental process in the development of new medicines.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 12. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adooq.com [adooq.com]

- 15. Porcn Inhibitor III, IWP-L6 - CAS 1427782-89-5 - Calbiochem | 504819 [merckmillipore.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. caymanchem.com [caymanchem.com]

In Vitro Characterization of IWP-3 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of IWP-3, a potent and selective inhibitor of the Wnt signaling pathway. This compound's mechanism of action involves the inactivation of Porcupine (Porcn), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt proteins.[1][2][3] By preventing Wnt ligands from being secreted, this compound effectively blocks both autocrine and paracrine Wnt signaling. This document outlines the core methodologies, quantitative data, and signaling context necessary to effectively evaluate the efficacy of this compound in a laboratory setting.

Mechanism of Action: this compound in the Wnt Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell self-renewal.[4] Its dysregulation is implicated in various diseases, including cancer.

-

In the "OFF" state (absence of Wnt), a cytoplasmic "destruction complex" (comprising Axin, APC, GSK3, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus.

-

In the "ON" state (presence of Wnt), Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors at the cell surface. This interaction leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex.

-

The Role of Porcupine (Porcn): For a Wnt protein to be secreted and become a functional ligand, it must first be palmitoylated, a post-translational modification catalyzed by the enzyme Porcupine in the endoplasmic reticulum.[1][5]

-

This compound's Point of Intervention: this compound specifically inhibits Porcupine.[2][6] By preventing Wnt palmitoylation, this compound effectively traps Wnt ligands within the cell, blocking their secretion and disabling the activation of the signaling cascade at its origin.[4] This leads to the degradation of β-catenin and the suppression of Wnt target gene expression.

Caption: Wnt signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data Summary

The efficacy and physicochemical properties of this compound have been determined across various in vitro systems. This data is essential for designing experiments and interpreting results.

| Parameter | Value | Notes | Source(s) |

| IC₅₀ | 40 nM | Half-maximal inhibitory concentration for Wnt pathway activity in vitro. | [1][2][6][7] |

| EC₅₀ | 1.2 µM | Half-maximal effective concentration for promoting cardiomyocyte generation from hESCs. | [7] |

| Molecular Formula | C₂₂H₁₇FN₄O₂S₃ | [1][3] | |

| Molecular Weight | 484.6 g/mol | [1][3] | |

| CAS Number | 687561-60-0 | [1][3] | |

| Purity | ≥98% | As reported by most commercial suppliers. | [3][6] |

| Storage | -20°C | Recommended for long-term storage. | [3] |

Note: IC₅₀ values can be cell-line dependent and vary based on the specific assay conditions.[8] It is always recommended to determine the IC₅₀ in the specific cellular system being used.

Experimental Protocols for Efficacy Characterization

A multi-faceted approach is required to fully characterize the in vitro efficacy of this compound. Below are detailed protocols for key experiments.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [bio-gems.com]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. adooq.com [adooq.com]

- 8. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of IWP-3 on β-Catenin Dependent Transcription

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a comprehensive technical overview of the small molecule IWP-3, detailing its mechanism of action and its inhibitory effects on the canonical Wnt/β-catenin signaling pathway, with a focus on β-catenin dependent transcription.

Introduction: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and stem cell self-renewal.[1][2][3] Dysregulation of this pathway is frequently implicated in the pathogenesis of numerous diseases, including cancer.[2][3][4] The central event in canonical Wnt signaling is the regulation of the cytoplasmic stability of the transcriptional co-activator β-catenin.[5][6] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4][7]

Activation of the pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) family receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6).[4][8][9] This event leads to the recruitment of Dishevelled (Dvl) and the inactivation of the destruction complex.[4][7][9] As a result, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[4][8] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2, c-Myc, and Cyclin D1.[4][8][9]

This compound: Mechanism of Action

Inhibitor of Wnt Production-3 (this compound) is a small molecule antagonist of the Wnt/β-catenin pathway.[10][11][12] Unlike inhibitors that target downstream components, this compound acts at the point of Wnt ligand secretion.

Targeting Porcupine (PORCN)

This compound functions by specifically inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[1][2][10][11] PORCN is essential for the palmitoylation of Wnt proteins, a critical post-translational modification where a palmitoyl group is attached to a conserved serine residue.[1][2] This lipid modification is indispensable for the proper folding, secretion, and biological activity of Wnt ligands.[1][11] By inhibiting PORCN, this compound prevents Wnt palmitoylation, thereby blocking their secretion and subsequent activation of FZD-LRP5/6 receptor complexes on target cells.[2][10] This effectively shuts down both autocrine and paracrine Wnt signaling.

References

- 1. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. Activation of the Canonical Wnt/β-Catenin Pathway in ATF3-Induced Mammary Tumors | PLOS One [journals.plos.org]

- 8. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. adooq.com [adooq.com]

Methodological & Application

Application Notes and Protocols for IWP-3 Use in Human Pluripotent Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Inhibitor of Wnt Production-3 (IWP-3), a potent small molecule, to direct the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). The protocols detailed herein are primarily focused on cardiac differentiation, where this compound plays a crucial role in specifying cardiac progenitors from mesoderm.

Introduction

Human pluripotent stem cells hold immense promise for regenerative medicine, disease modeling, and drug discovery due to their capacity to differentiate into all cell types of the body[1][2][3]. The directed differentiation of hPSCs into specific lineages requires precise temporal control of key signaling pathways that govern embryonic development. The Wnt signaling pathway is one such critical regulator, exhibiting a biphasic role in the differentiation of various cell types, notably cardiomyocytes[4]. Early activation of the Wnt pathway is essential for inducing mesoderm, the germ layer from which cardiac, skeletal muscle, and blood cells arise. Conversely, subsequent inhibition of Wnt signaling is required to guide mesodermal progenitors towards a cardiac fate[4][5].

This compound is a highly specific inhibitor of the Wnt pathway, making it an invaluable tool for directed differentiation protocols. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase that is indispensable for the palmitoylation of Wnt ligands. This post-translational modification is essential for their secretion and subsequent biological activity[6]. By preventing Wnt secretion, this compound effectively blocks both canonical and non-canonical Wnt signaling.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound and related Wnt inhibitors in hPSC differentiation protocols.

Table 1: this compound Properties and Efficacy

| Parameter | Value | Reference |

| Target | Porcupine (PORCN) | [6] |

| Mechanism of Action | Inhibits Wnt protein palmitoylation and secretion | [6] |

| IC₅₀ | 40 nM | [6] |

Table 2: Wnt Modulators in hPSC Cardiac Differentiation

| Small Molecule | Target/Pathway | Typical Concentration Range | Purpose in Cardiac Differentiation |

| CHIR99021 | GSK3 Inhibitor / Wnt Activator | 3 - 18 µM | Mesoderm Induction (Days 0-2) |

| This compound | Porcupine Inhibitor / Wnt Inhibitor | 1 - 15 µM (Optimization Recommended) | Cardiac Progenitor Specification (From Day 3) |

| IWP-2 | Porcupine Inhibitor / Wnt Inhibitor | 0.5 µM | Nodal-like Cardiomyocyte Differentiation |

| IWP-4 | Porcupine Inhibitor / Wnt Inhibitor | 1 - 15 µM | Cardiac Progenitor Specification (From Day 3) |

Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of action for this compound. In the "OFF" state (absence of Wnt), β-catenin is targeted for degradation by a destruction complex. In the "ON" state (presence of Wnt), this degradation is inhibited, allowing β-catenin to accumulate and activate target gene transcription. This compound blocks the secretion of Wnt ligands, thereby maintaining the pathway in the "OFF" state.

Experimental Protocols

Protocol 1: General Workflow for hPSC Differentiation using this compound

This diagram outlines the fundamental steps for directing hPSC differentiation, incorporating a Wnt inhibition phase with this compound.

Protocol 2: Detailed Methodology for Cardiac Differentiation of hPSCs

This protocol is a widely adopted method for generating a high yield of cardiomyocytes from hPSCs through temporal modulation of the Wnt signaling pathway.

Materials:

-

Human pluripotent stem cells (e.g., H9 ESCs or any well-characterized iPSC line)

-

Matrigel-coated culture plates

-

mTeSR1™ or other appropriate hPSC maintenance medium

-

RPMI 1640 medium

-

B-27™ Supplement, minus insulin

-

CHIR99021

-

This compound

-

Trypsin or other appropriate cell dissociation reagent

-

Standard cell culture reagents and equipment

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1™ medium until they reach 80-90% confluency. Ensure the colonies exhibit typical undifferentiated morphology.

-

Mesoderm Induction (Day 0):

-

Aspirate the mTeSR1™ medium.

-

Add RPMI/B27-minus-insulin medium containing CHIR99021 (typically 6-12 µM). This initiates the differentiation towards mesoderm.

-

-

Wnt Inhibition and Cardiac Specification (Day 3):

-

After 48-72 hours, aspirate the CHIR99021-containing medium.

-

Add fresh RPMI/B27-minus-insulin medium containing this compound. The optimal concentration of this compound should be determined empirically for each cell line, but a starting range of 1-5 µM is recommended. This step inhibits Wnt signaling to promote the specification of cardiac progenitors.

-

-

Continued Culture (Day 5 onwards):

-

After 48 hours of this compound treatment, replace the medium with RPMI/B27-minus-insulin without any small molecules.

-

Change the medium every 2-3 days.

-

-

Beating Cardiomyocytes:

-

Spontaneously contracting areas should begin to appear between days 8 and 15 of differentiation.

-

-

Characterization:

-

The efficiency of cardiomyocyte differentiation can be assessed by flow cytometry for cardiac-specific markers such as Cardiac Troponin T (cTnT).

-

Immunofluorescence staining for cTnT, α-actinin, and other cardiac markers can be used to visualize the differentiated cells.

-

Logical Relationship Diagram for Cardiac Differentiation

This diagram illustrates the decision-making process and expected outcomes of the cardiac differentiation protocol.

Applications in Other Lineages

While the use of this compound is most extensively documented for cardiac differentiation, the fundamental role of Wnt signaling in development suggests its utility in other differentiation protocols. For instance, Wnt signaling is also implicated in neural development and pancreatic organogenesis[7][8]. Researchers may adapt the principles of temporal Wnt modulation to direct hPSCs towards these and other lineages. For neural differentiation, early Wnt inhibition can promote anterior neural fates, while for pancreatic differentiation, precise stages of Wnt activation and inhibition are required to pattern the endoderm correctly. The specific timing and concentration of this compound would need to be optimized for each specific lineage.

Conclusion

This compound is a powerful and specific tool for manipulating the Wnt signaling pathway in human pluripotent stem cell cultures. Its ability to effectively block Wnt secretion allows for precise temporal control of this critical developmental pathway. The protocols and data presented here provide a strong foundation for researchers to successfully employ this compound to generate high-purity populations of cardiomyocytes and to explore its application in the directed differentiation of other clinically relevant cell types. As with any differentiation protocol, optimization of small molecule concentrations and timing is crucial for achieving high efficiency and reproducibility across different hPSC lines.

References

- 1. Induced Pluripotent Stem Cell Differentiation Protocols [sigmaaldrich.com]

- 2. Induced pluripotent stem cell - Wikipedia [en.wikipedia.org]

- 3. Induced pluripotent stem cells | UCLA BSCRC [stemcell.ucla.edu]

- 4. Differentiation and Application of Human Pluripotent Stem Cells Derived Cardiovascular Cells for Treatment of Heart Diseases: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for IWP-3 Mediated Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing cardiomyocyte differentiation from human pluripotent stem cells (hPSCs) using the small molecule inhibitor of Wnt production, IWP-3. The protocols detailed below are based on the established principle of temporal modulation of the Wnt signaling pathway, a critical regulator of cardiac development.

Introduction

The directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes offers an invaluable resource for disease modeling, drug discovery, and regenerative medicine. A highly efficient and reproducible method for generating cardiomyocytes involves the precise temporal modulation of the canonical Wnt signaling pathway. This pathway plays a biphasic role in cardiac development: initial activation is crucial for specifying mesoderm, the germ layer from which the heart originates, while subsequent inhibition is required to commit mesodermal progenitors to a cardiac fate.

This compound is a small molecule that inhibits the Porcupine O-acyltransferase, an enzyme essential for the palmitoylation and subsequent secretion of Wnt ligands. By preventing Wnt secretion, this compound effectively blocks both autocrine and paracrine Wnt signaling. This targeted inhibition at a specific developmental window has been shown to be a potent strategy for inducing cardiomyocyte differentiation from hPSC-derived mesoderm. While several IWP compounds (Inhibitor of Wnt Production) exist, this document focuses on the application of this compound.

Principle of the Method

The differentiation protocol follows a two-stage process that mimics the signaling environment of embryonic cardiogenesis:

-

Mesoderm Induction (Day 0-2): hPSCs are treated with a GSK3 inhibitor, such as CHIR99021, which activates the canonical Wnt signaling pathway by stabilizing β-catenin. This robustly induces the formation of mesodermal progenitors.

-

Cardiac Specification (Day 3-5): The Wnt pathway is then inhibited by the addition of this compound. This inhibition is critical for directing the mesodermal progenitors towards a cardiac lineage, leading to the formation of cardiovascular progenitors and subsequently, beating cardiomyocytes.

Quantitative Data Summary

The following tables summarize the efficiency of cardiomyocyte differentiation using small molecule-based Wnt pathway modulation. While specific data for this compound is limited in direct comparative studies, the efficiencies achieved with other IWP compounds provide a strong indication of the expected outcomes.

Table 1: Efficiency of Cardiomyocyte Differentiation using Wnt Modulation

| hPSC Line | Wnt Activator (Concentration) | Wnt Inhibitor (Concentration) | Cardiomyocyte Purity (% cTnT+ cells) | Reference |

| H9 hESCs | CHIR99021 (12 µM) | IWP-2 (5 µM) | >80% | [1] |

| 19-9-11 iPSCs | CHIR99021 (12 µM) | IWP-2 (5 µM) | 80-98% | [2] |

| Multiple hPSC lines | CHIR99021 (8 µM) | IWP-2 (10 µM) + XAV939 (10 µM) | >90% | Theranostics (2019) |

| H7 hESCs | CHIR99021 (15 µM) | IWP-2 (10 µM) | ~65% (beating clusters) | [3] |

Table 2: Comparison of Different Wnt Inhibitors

| Wnt Inhibitor | Mechanism of Action | Potency (Cardiogenesis) | Reference |

| IWP-2 | Porcupine Inhibitor | Potent | [1][2][4] |

| This compound | Porcupine Inhibitor | Potent | [4] |

| IWP-4 | Porcupine Inhibitor | Potent | [5] |

| XAV939 | Tankyrase Inhibitor | Potent | [4] |

Signaling Pathways and Experimental Workflow

Wnt Signaling Pathway in Cardiomyocyte Differentiation```dot

Caption: Experimental workflow for hPSC differentiation into cardiomyocytes.

Detailed Experimental Protocols

This protocol is adapted from established methods for small molecule-based cardiomyocyte differentiation and incorporates the use of this compound.

Materials and Reagents

-

Human pluripotent stem cells (e.g., H9 hESCs or a well-characterized iPSC line)

-

Matrigel (Corning)

-

mTeSR™1 medium (STEMCELL Technologies)

-

DMEM/F12 with GlutaMAX (Thermo Fisher Scientific)

-

RPMI 1640 medium (Thermo Fisher Scientific)

-

B-27™ Supplement, minus insulin (Thermo Fisher Scientific)

-

L-ascorbic acid 2-phosphate sesquimagnesium salt hydrate (Sigma-Aldrich)

-

Recombinant Human Albumin (Sigma-Aldrich)

-

CHIR99021 (Selleck Chemicals)

-

This compound (Selleck Chemicals)

-

DPBS (Thermo Fisher Scientific)

-

Accutase (STEMCELL Technologies)

-

ROCK inhibitor (Y-27632) (Selleck Chemicals)

-

6-well tissue culture plates

-

Sterile conical tubes and pipettes

Media Preparation

-

hPSC Culture Medium: mTeSR™1

-

Differentiation Basal Medium (CDM3):

-

RPMI 1640 (500 mL)

-

Recombinant Human Albumin (to final concentration of 500 µg/mL)

-

L-ascorbic acid 2-phosphate (to final concentration of 213 µg/mL)

-

Note: Some protocols utilize RPMI 1640 with B-27 supplement minus insulin as the basal medium.

-

-

Mesoderm Induction Medium: Differentiation Basal Medium + 6-8 µM CHIR99021

-

Cardiac Specification Medium: Differentiation Basal Medium + 5 µM this compound

-

Cardiomyocyte Maintenance Medium: RPMI 1640 + B-27™ Supplement (with insulin)

Step-by-Step Protocol

Day -3: Seeding hPSCs for Differentiation

-

Coat a 6-well plate with Matrigel according to the manufacturer's instructions.

-

Culture hPSCs in mTeSR™1 medium until they reach 70-80% confluency.

-

Treat cells with Accutase to generate a single-cell suspension.

-

Seed hPSCs onto the Matrigel-coated 6-well plate at a density that will achieve 80-95% confluency by Day 0. This may require optimization for your specific cell line.

-

Culture the cells in mTeSR™1 medium supplemented with 10 µM ROCK inhibitor for the first 24 hours to enhance survival.

Day -2 and -1: hPSC Expansion

-

On Day -2, replace the medium with fresh mTeSR™1 (without ROCK inhibitor).

-

On Day -1, perform another medium change with fresh mTeSR™1.

Day 0: Mesoderm Induction

-

At Day 0, ensure the hPSCs have reached 80-95% confluency.

-

Aspirate the mTeSR™1 medium and gently add 2 mL of Mesoderm Induction Medium (Differentiation Basal Medium + CHIR99021) per well.

-

Incubate for 48 hours.

Day 2: Medium Change

-

Aspirate the medium and replace it with 2 mL of fresh Mesoderm Induction Medium.

Day 3: Cardiac Specification

-

Aspirate the Mesoderm Induction Medium and gently add 2 mL of Cardiac Specification Medium (Differentiation Basal Medium + this compound) per well.

-

Incubate for 48 hours.

Day 5: Wnt Inhibitor Removal

-

Aspirate the Cardiac Specification Medium and replace it with 2 mL of Differentiation Basal Medium.

Day 7 and Onwards: Cardiomyocyte Maintenance

-

From Day 7 onwards, change the medium every 2-3 days with Cardiomyocyte Maintenance Medium.

-

Spontaneous contractions should become visible between Day 8 and Day 12.

-

The resulting cardiomyocytes can be maintained in culture for further analysis and experimentation.

Characterization of Differentiated Cardiomyocytes

The efficiency of cardiomyocyte differentiation should be assessed by analyzing the expression of cardiac-specific markers.

-